molecular formula C16H19ClN2S B1293592 Fenethazine hydrochloride CAS No. 5934-20-3

Fenethazine hydrochloride

Cat. No. B1293592
CAS RN: 5934-20-3
M. Wt: 306.9 g/mol
InChI Key: CKIPCLCBYTWUEZ-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Fenethazine hydrochloride, also referred to as FTZ·HCl, is a compound that has been structurally characterized through crystallography. The crystal structure of fenethazine hydrochloride hydrate was determined, revealing that it crystallizes in the monoclinic space group P21/a. The compound has a complex molecular geometry with specific dimensions for its unit cell parameters and a distinct arrangement of molecules within the crystal lattice .

Synthesis Analysis

The synthesis of related compounds, such as Fenazinel dihydrochloride, provides insight into the potential synthetic routes that could be applied to fenethazine hydrochloride. In the case of Fenazinel dihydrochloride, the synthesis involves a multi-step reaction starting with 1-formylpiperazine, which is then reacted with phenacyl chloride. Subsequent hydrolysis and condensation steps yield the target compound with a moderate overall yield. This synthesis route highlights the complexity and the careful control of reaction conditions required to produce such compounds .

Molecular Structure Analysis

The molecular structure of fenethazine hydrochloride has been elucidated using crystallographic methods. The compound exhibits a flattened phenothiazine ring system when it forms a cation radical-copper(II) complex salt, indicating significant changes in the dihedral angle between the benzene rings compared to the non-complexed form. This flattening of the ring system is a notable feature that could influence the compound's reactivity and interactions .

Chemical Reactions Analysis

While the specific chemical reactions of fenethazine hydrochloride are not detailed in the provided papers, the structural analysis suggests that the compound could participate in various chemical processes, especially given the presence of a phenothiazine ring. The formation of a cation radical and its complexation with copper(II) ions indicates that redox reactions and coordination chemistry could be relevant for fenethazine hydrochloride .

Physical and Chemical Properties Analysis

The physical properties of fenethazine hydrochloride can be inferred from its crystalline nature and the detailed unit cell parameters provided. The compound's solubility, melting point, and other physicochemical properties would be influenced by its crystal structure and molecular geometry. The chemical properties, such as reactivity and stability, would be affected by the electronic structure of the phenothiazine ring and the presence of substituents on the molecule .

Scientific Research Applications

Analytical Chemistry and Detection

  • Electroanalytical Determination : A study utilized a layer-by-layer film for the electroanalytical determination of promethazine hydrochloride in buffered solutions, with a focus on optimizing parameters for accurate quantification and detection limits (Jesus et al., 2011).
  • Spectroelectroanalytical Method : Research developed a flow injection spectroelectroanalytical method for determining promethazine hydrochloride in pharmaceutical preparations, highlighting advantages in simplicity, rapidity, selectivity, and sensitivity (Daniel & Gutz, 2003).

Pharmaceutical Research and Development

  • Formulation Studies : Investigations into the formulation of promethazine hydrochloride include developing solid-contact sensors for potentiometric determination, incorporating functionalized carbon nanomaterials for enhanced analytical properties (Samardžić et al., 2023).
  • Drug Adsorption/Release on Zeolites : A study focused on the adsorption and release processes of promethazine hydrochloride using synthetic zeolite, providing insights into its potential applications in drug delivery systems (Onija et al., 2013).

Medical Applications

  • Antihistamine and Antiallergic Drug : Fenethazine, an analogue of promethazine, was found to be a potent antihistamine and received well by clinicians for treating allergies, with its homologues being used in Parkinson's disease treatment (Sneader, 2002).
  • Use in Labor Analgesia : A meta-analysis of nulliparous women compared the effects of epidural analgesia, which included promethazine hydrochloride, on the rate of cesarean delivery, highlighting its use in obstetric analgesia (Sharma et al., 2004).

properties

IUPAC Name

N,N-dimethyl-2-phenothiazin-10-ylethanamine;hydrochloride
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H18N2S.ClH/c1-17(2)11-12-18-13-7-3-5-9-15(13)19-16-10-6-4-8-14(16)18;/h3-10H,11-12H2,1-2H3;1H
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

CKIPCLCBYTWUEZ-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(C)CCN1C2=CC=CC=C2SC3=CC=CC=C31.Cl
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H19ClN2S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40208088
Record name Fenethazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

306.9 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

Fenethazine hydrochloride

CAS RN

5934-20-3
Record name Fenethazine hydrochloride
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=5934-20-3
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Fenethazine hydrochloride
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0005934203
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name Etizin
Source DTP/NCI
URL https://dtp.cancer.gov/dtpstandard/servlet/dwindex?searchtype=NSC&outputformat=html&searchlist=54546
Description The NCI Development Therapeutics Program (DTP) provides services and resources to the academic and private-sector research communities worldwide to facilitate the discovery and development of new cancer therapeutic agents.
Explanation Unless otherwise indicated, all text within NCI products is free of copyright and may be reused without our permission. Credit the National Cancer Institute as the source.
Record name Fenethazine hydrochloride
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40208088
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name N,N-dimethyl-10H-phenothiazine-10-ethylamine monohydrochloride
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.025.168
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
Explanation Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page.
Record name FENETHAZINE HYDROCHLORIDE
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/225AVG0161
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
Explanation Unless otherwise noted, the contents of the FDA website (www.fda.gov), both text and graphics, are not copyrighted. They are in the public domain and may be republished, reprinted and otherwise used freely by anyone without the need to obtain permission from FDA. Credit to the U.S. Food and Drug Administration as the source is appreciated but not required.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
Fenethazine hydrochloride
Reactant of Route 2
Reactant of Route 2
Fenethazine hydrochloride
Reactant of Route 3
Fenethazine hydrochloride
Reactant of Route 4
Reactant of Route 4
Fenethazine hydrochloride
Reactant of Route 5
Reactant of Route 5
Fenethazine hydrochloride
Reactant of Route 6
Reactant of Route 6
Fenethazine hydrochloride

Citations

For This Compound
8
Citations
A Obata, M Yoshimori, K Yamada… - Bulletin of the Chemical …, 1985 - journal.csj.jp
The crystal structures of fenethazine hydrochloride hydrate (FTZ·HCl) and [FTZ H] 2+· [CuCl 4 ] 2− (FTZ–Cu) were determined. FTZ·HCl crystallized in the monoclinic space group P2 1 /…
Number of citations: 12 www.journal.csj.jp
GC Storey, PC Adams, RW Campbell… - Journal of clinical …, 1983 - jcp.bmj.com
… Fenethazine hydrochloride (internal standard) was obtained from Rhone-Poulenc (Paris, France). Lyophilised Subtilisin A was obtained from Novo Industri A/S (Copenhagen, Denmark)…
Number of citations: 43 jcp.bmj.com
R Kannan, S Miller, BN Singh - Drug metabolism and disposition, 1985 - Citeseer
This study was designed to determine serum and tissue concentra-tions of amiodarone and its metabolite desethylamiodarone after chronic amiodarone administration in rabbits. …
Number of citations: 30 citeseerx.ist.psu.edu
S KATAOKA, E TAKABATAKE - Chemical and Pharmaceutical …, 1971 - jstage.jst.go.jp
… hydrochloride (Kowa Co.), chlorpheniramine maleate and 19-nortestosterone phenylpropionate (Sankyo Co.), trimeprazine tartrate (Daiichi—Seiyaku Co.), fenethazine hydrochloride …
Number of citations: 6 www.jstage.jst.go.jp
M Łaszcz, K Trzcińska, M Kubiszewski… - … of pharmaceutical and …, 2010 - Elsevier
Stability studies of pramipexole dihydrochloride performed under following conditions of temperature and relative humidity (RH): 25C 60% RH and 40C 75% RH revealed its tendency …
Number of citations: 17 www.sciencedirect.com
RK Bhamra, AE Ward, DW Holt - Biomedical Chromatography, 1987 - Wiley Online Library
… The internal standard, fenethazine hydrochloride, was obtained from Rh6ne-Poulenc [Paris, France] and was used as a 2 mg/L solution in deionised water, obtained by dilution from a …
F Zhang, YC Liu - Chinese Science Bulletin, 2010 - Springer
This review article summarizes the electron transfer reactions of piperidine aminoxyl radicals. Electrochemical studies revealed the single electron transfer nature of piperidine aminoxyl …
Number of citations: 7 link.springer.com
RJ Flanagan, GCA Storey, DW Holt - Methodology for Analt Toxicology, 1975 - Springer
Number of citations: 0

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.